molecular formula C13H18N4O3 B12788521 1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- CAS No. 121330-13-0

1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)-

Cat. No.: B12788521
CAS No.: 121330-13-0
M. Wt: 278.31 g/mol
InChI Key: UKJWXYCQROIMCM-GHMZBOCLSA-N
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Description

1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The compound features a pyrrolidine ring, a nitrile group, and a pyrimidinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the nitrile group via nucleophilic substitution or addition reactions.
  • Attachment of the pyrimidinyl moiety through condensation reactions.
  • Hydroxymethylation to introduce the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyrimidinyl moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, alkyl halides, or strong acids/bases.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Materials Science: In the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2S-cis)-: A stereoisomer with different spatial arrangement.

    1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-trans)-: A stereoisomer with different spatial arrangement.

    1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2S-trans)-: A stereoisomer with different spatial arrangement.

Uniqueness

The uniqueness of 1-Pyrrolidinepropanenitrile, 4-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2-(hydroxymethyl)-, (2R-cis)- lies in its specific stereochemistry, which can influence its reactivity, binding interactions, and overall chemical behavior.

Properties

CAS No.

121330-13-0

Molecular Formula

C13H18N4O3

Molecular Weight

278.31 g/mol

IUPAC Name

3-[(2R,4R)-2-(hydroxymethyl)-4-(5-methyl-2,4-dioxopyrimidin-1-yl)pyrrolidin-1-yl]propanenitrile

InChI

InChI=1S/C13H18N4O3/c1-9-6-17(13(20)15-12(9)19)10-5-11(8-18)16(7-10)4-2-3-14/h6,10-11,18H,2,4-5,7-8H2,1H3,(H,15,19,20)/t10-,11-/m1/s1

InChI Key

UKJWXYCQROIMCM-GHMZBOCLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H](N(C2)CCC#N)CO

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(N(C2)CCC#N)CO

Origin of Product

United States

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